4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid
Description
4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenoxy methyl group and conjugated to a benzoic acid moiety via a carbamoyl linkage. This structure combines electron-withdrawing (chlorophenoxy) and acidic (benzoic acid) functionalities, making it a candidate for diverse biological and material applications. Its synthesis typically involves condensation reactions between thiosemicarbazide derivatives and chloro-substituted intermediates in polar solvents like phosphorus oxychloride .
Properties
IUPAC Name |
4-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c18-11-3-7-13(8-4-11)25-9-14-20-21-16(26-14)15(22)19-12-5-1-10(2-6-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNILFAUXNGGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127073 | |
| Record name | Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-91-2 | |
| Record name | Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to target enzymes such as acetylcholinesterase.
Mode of Action
It’s known that similar compounds can inhibit the activity of target enzymes, leading to a cascade of biochemical reactions.
Biochemical Pathways
Given its potential anti-acetylcholinesterase activity, it may influence cholinergic neurotransmission.
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied. The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools. The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH.
Result of Action
The observed remarkable dose-dependent anti-acetylcholinesterase activity indicates that the compound may be a drug candidate for treating neurodegenerative disorders.
Action Environment
The compound remained stable under various photolytic and pH stress conditions. The compound exhibited degradation under oxidative and thermal stress. This suggests that environmental factors such as light, pH, and temperature can influence the compound’s action, efficacy, and stability.
Biological Activity
4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C14H10ClN3O3S
- Molecular Weight : 335.767 g/mol
- Chemical Structure :
- It contains a thiadiazole ring, which is known for its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines, notably MCF-7 (breast cancer) and HepG2 (liver cancer).
- Case Study :
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Apoptosis induction |
| 4i | HepG2 | 2.32 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains.
- Study Findings :
| Compound | Bacterial Strain | Growth Inhibition Zone (mm) |
|---|---|---|
| 4 | S. aureus ATCC 6538 | 9 |
| 3 | E. faecium E5 | 15 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases.
- Enzyme Targets :
- Acetylcholinesterase (AChE)
- Urease
- Results : Some derivatives demonstrated promising inhibition rates, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
The biological activity of the compound is attributed to its structural features:
- Thiadiazole Ring : Known for its ability to interact with biological targets.
- Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Amide Linkage : Contributes to binding affinity with target proteins.
Comparison with Similar Compounds
1,3,4-Oxadiazole Analogs
A prominent analog is N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides (e.g., compound 7o in ). Key differences include:
- Core Heterocycle: Replacement of the thiadiazole ring with oxadiazole alters electronic properties.
- Biological Activity : Oxadiazole derivatives demonstrated potent antibacterial activity (e.g., against S. typhi and S. aureus), with 7o outperforming ciprofloxacin in some cases . The thiadiazole analog’s activity may differ due to altered membrane permeability or enzyme inhibition profiles.
- Synthetic Pathways : Both classes utilize hydrazine hydrate and carbon disulfide for heterocycle formation, but thiadiazoles require phosphorus oxychloride for cyclization .
Thiadiazole-Based Esters and Acids
- Ethyl ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate (): Structural Variation: The benzoic acid moiety is replaced with an ethyl ester, reducing acidity (pKa ~5.58 vs. ~4.2 for benzoic acid). Physicochemical Properties: Higher density (1.475 g/cm³) and ester lipophilicity suggest improved blood-brain barrier penetration compared to the polar carboxylic acid form .
Triazole and Triazolone Hybrids
- Biological Implications: Triazole-thiadiazole hybrids are explored for antimicrobial and anticancer applications, though direct comparisons with the target compound are lacking .
Substituent-Modified Thiadiazoles
- Electronic Properties: Chlorine’s electron-withdrawing effect may enhance the thiadiazole ring’s stability and reactivity relative to methyl substituents .
Structural and Functional Analysis
Key Physicochemical Comparisons
Research Implications
- Drug Design : The benzoic acid moiety enhances solubility and target engagement via hydrogen bonding, while the thiadiazole core offers metabolic stability.
- Material Science : Thiadiazole’s electron-deficient nature makes it suitable for optoelectronic applications, though this remains unexplored in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
